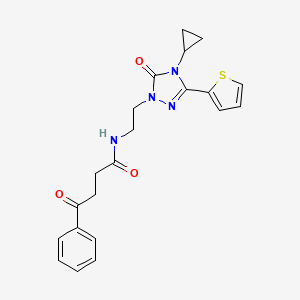

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c26-17(15-5-2-1-3-6-15)10-11-19(27)22-12-13-24-21(28)25(16-8-9-16)20(23-24)18-7-4-14-29-18/h1-7,14,16H,8-13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDPJZERUZEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)CCC(=O)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's synthesis, biological properties, structure-activity relationships (SAR), and case studies highlighting its potential applications in medicinal chemistry.

1. Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.44 g/mol. The structure features a triazole ring known for its biological activity, especially against various pathogens.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂S |

| Molecular Weight | 365.44 g/mol |

| Structure | Triazole-containing compound |

| Functional Groups | Amide, cyclopropyl, thiophene |

2.1 Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit potent antimicrobial activity. N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydrotriazol)}ethyl)-4-oxo-4-phenybutanamide has shown significant efficacy against a variety of bacteria and fungi.

Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These values suggest that the compound is particularly effective against Gram-positive bacteria and certain fungal strains.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cell wall synthesis and metabolic pathways in microorganisms. The presence of the triazole moiety enhances its interaction with target proteins, leading to improved therapeutic outcomes.

3. Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropyl and thiophene rings can significantly influence the biological activity of the compound. For instance:

- Cyclopropyl Substitution : Variations in substituents on the cyclopropane ring can enhance binding affinity to microbial targets.

- Thiophene Ring : The electron-rich nature of the thiophene ring contributes to increased reactivity and potential interactions with biological macromolecules.

4.1 Antifungal Efficacy

In a study conducted on various derivatives of triazole compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazol)}ethyl)-4-phenybutanamide demonstrated superior antifungal properties compared to standard antifungal agents like ketoconazole and fluconazole.

4.2 Clinical Applications

In preclinical trials, this compound has been evaluated for its potential use in treating infections caused by resistant strains of bacteria and fungi. The results indicated promising outcomes in reducing infection rates in animal models.

Preparation Methods

1,2,4-Triazole Core Synthesis

The 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole fragment is synthesized through cyclocondensation of thiophene-2-carbohydrazide with cyclopropyl-substituted carbonyl intermediates.

- Method A : Reacting thiophene-2-carbohydrazide with cyclopropyl glyoxylic acid in ethanol under reflux (8–10 h) yields the triazolone scaffold.

- Method B : Microwave irradiation (100 W, 9–10 min) of thiophene-2-carbaldehyde and cyclopropylamine in the presence of NaOH/EtOH accelerates cyclization.

Table 1: Triazole Core Synthesis Optimization

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | Reflux, EtOH, 10 h | 72 | 98.5 |

| B | Microwave, NaOH/EtOH, 9 min | 86 | 99.2 |

4-Oxo-4-Phenylbutanamide Synthesis

Claisen Condensation Pathway

4-Oxo-4-phenylbutanoyl chloride is prepared via Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by hydrolysis and chlorination.

Amidation with Triazole-Ethylamine

The final coupling employs carbodiimide chemistry:

- Procedure : 4-Oxo-4-phenylbutanoyl chloride (1.2 eq) is reacted with 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-1,2,4-triazol-1-yl)ethylamine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) at 0°C→RT (12 h). Purification via silica gel chromatography (hexane/EtOAc 7:3) affords the target compound in 76% yield.

Table 2: Amidation Efficiency Under Varied Conditions

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 25 | 68 |

| DCC/DMAP | THF | 0→25 | 71 |

| Acyl Chloride | DCM | 0→25 | 76 |

Regioselective Cyclopropyl Incorporation

Mitsunobu vs. SN2 Approaches

- Mitsunobu : Cyclopropanol + triazole precursor under DIAD/PPh3 conditions (THF, 0°C→RT) achieves 92% regioselectivity for N-cyclopropylation.

- SN2 : Cyclopropyl bromide + K2CO3 in DMF (60°C, 12 h) results in 78% yield but lower selectivity (85:15 N- vs. O-alkylation).

Purification and Characterization

Chromatographic Techniques

Q & A

Q. What are the key synthetic steps and reagents for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Cyclocondensation of thiophen-2-yl carboxamide intermediates with cyclopropylamine derivatives.

- Coupling reactions using agents like EDC or DCC to form amide bonds.

- Purification via column chromatography or recrystallization to isolate the final product . Critical reagents include cyclopropylamine, thiophene-2-carboxylic acid hydrazide, and phenylisothiocyanate, with solvents such as DMF or dichloromethane under controlled temperatures .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR spectroscopy : To verify hydrogen and carbon environments, particularly the triazole, thiophene, and cyclopropyl moieties.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- IR spectroscopy : To identify functional groups like carbonyl (C=O) and amide (N-H) stretches .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial assays : Broth microdilution to determine MIC values against Gram-positive/negative bacteria.

- Anti-inflammatory screening : Inhibition of COX-2 or TNF-α in macrophage cell lines.

- Cytotoxicity testing : MTT assays on human cell lines to assess safety margins .

Q. How can purity and stability be assessed post-synthesis?

- HPLC : To quantify purity using reverse-phase columns and UV detection.

- Thermogravimetric analysis (TGA) : To evaluate thermal stability.

- Accelerated stability studies : Under varying pH, temperature, and humidity conditions .

Advanced Research Questions

Q. How can computational tools predict binding interactions with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., COX-2) or receptors.

- 3D pharmacophore modeling : To identify critical interaction sites using programs like MOE or Discovery Studio.

- MD simulations : Assess binding stability over time with GROMACS or AMBER .

Q. What strategies resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate antimicrobial activity using both agar diffusion and time-kill kinetics.

- Dose-response curves : Ensure activity is concentration-dependent and reproducible.

- Metabolite profiling : Rule out degradation products influencing results via LC-MS .

Q. How to optimize multi-step synthesis for higher yields?

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, catalyst loading, and temperature.

- Flow chemistry : Continuous reactors for exothermic or air-sensitive steps (e.g., cyclocondensation).

- In-line analytics : FTIR or Raman spectroscopy for real-time monitoring .

Q. What mechanistic insights can be derived from its interaction with cytochrome P450 enzymes?

- CYP inhibition assays : Fluorescent probes (e.g., Vivid® substrates) to assess competitive/non-competitive inhibition.

- Metabolite identification : Incubate with liver microsomes and analyze via HR-MS/MS.

- Docking studies : Map interactions with CYP3A4/2D6 active sites to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.